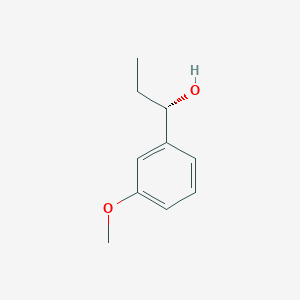
(S)-1-(3-Methoxyphenyl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-Methoxyphenyl)-1-propanol, also known as (S)-MOP, is a chiral alcohol compound that has gained significant attention in the scientific community due to its potential in various applications. This compound is synthesized using different methods, and it has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (S)-MOP is not well understood. However, it has been suggested that it interacts with different receptors in the body, including opioid receptors. (S)-MOP has been found to have analgesic effects, which are thought to be mediated by the interaction with opioid receptors.
Biochemical and physiological effects:
(S)-MOP has been found to have various biochemical and physiological effects. It has been found to have analgesic effects, which make it a potential candidate for the development of pain-relieving drugs. Additionally, (S)-MOP has been found to have antitumor effects, which make it a potential candidate for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-MOP has several advantages for lab experiments. It is a chiral compound, which makes it useful in the synthesis of different chiral compounds. Additionally, (S)-MOP is readily available and easy to synthesize. However, (S)-MOP has some limitations, including its low solubility in water, which makes it difficult to use in some experiments.
Orientations Futures
There are several future directions for the use of (S)-MOP in scientific research. One future direction is the development of pain-relieving drugs that are based on (S)-MOP. Additionally, (S)-MOP can be used as a chiral selector in chromatography to separate enantiomers of different compounds. Another future direction is the development of anticancer drugs that are based on (S)-MOP.
Conclusion:
(S)-1-(3-Methoxyphenyl)-1-propanol is a chiral alcohol compound that has gained significant attention in the scientific community due to its potential in various applications. It is synthesized using different methods and has been found to have various biochemical and physiological effects. (S)-MOP has several advantages for lab experiments, including its chiral nature and ease of synthesis. Additionally, there are several future directions for the use of (S)-MOP in scientific research, including the development of pain-relieving drugs and anticancer drugs.
Méthodes De Synthèse
(S)-MOP can be synthesized using different methods, including asymmetric synthesis and resolution of racemic mixtures. Asymmetric synthesis involves the use of chiral reagents to produce a single enantiomer of (S)-MOP. On the other hand, resolution of racemic mixtures involves the separation of enantiomers from a racemic mixture using different techniques such as chromatography.
Applications De Recherche Scientifique
(S)-MOP has been found to have various applications in scientific research. It has been used as a chiral building block in the synthesis of different compounds, including drugs and natural products. (S)-MOP has also been used as a chiral selector in chromatography, where it separates enantiomers of different compounds. Additionally, (S)-MOP has been used as a ligand in asymmetric catalysis, where it promotes enantioselective reactions.
Propriétés
Numéro CAS |
134677-28-4 |
|---|---|
Nom du produit |
(S)-1-(3-Methoxyphenyl)-1-propanol |
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(1S)-1-(3-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10-11H,3H2,1-2H3/t10-/m0/s1 |
Clé InChI |
OTBXPRJLIYBQHF-JTQLQIEISA-N |
SMILES isomérique |
CC[C@@H](C1=CC(=CC=C1)OC)O |
SMILES |
CCC(C1=CC(=CC=C1)OC)O |
SMILES canonique |
CCC(C1=CC(=CC=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




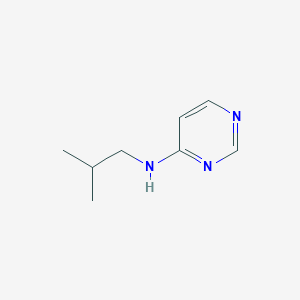
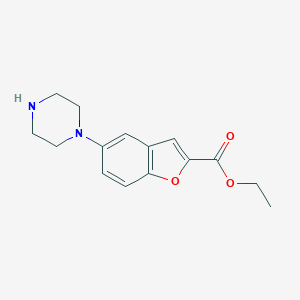

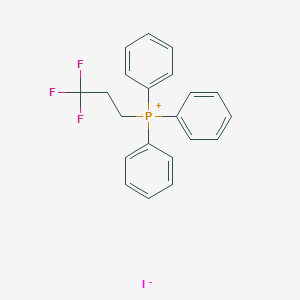


![Trisiloxane, 3,3/'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl-](/img/structure/B168674.png)

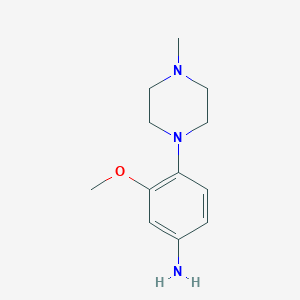
![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)
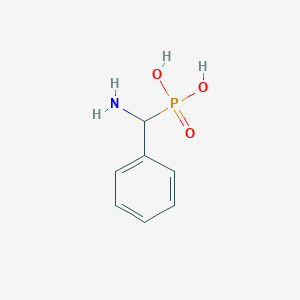
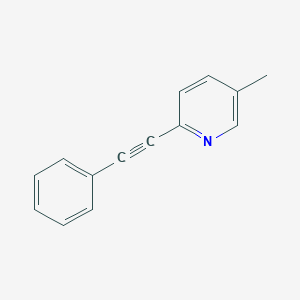
![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)